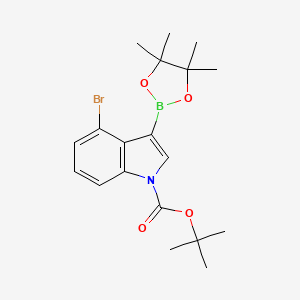

Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

描述

Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of boronic acids and their derivatives[_{{{CITATION{{{_1{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... This compound is characterized by its bromo-indole core and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate typically involves multiple steps, starting with the bromination of indole to introduce the bromo group at the 4-position[_{{{CITATION{{{1{tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...](https://www.tcichemicals.com/CN/zh/p/B5002). Subsequently, the boronic acid derivative is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling[{{{CITATION{{{1{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...[{{{CITATION{{{2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676). The reaction conditions usually require a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or water)[{{{CITATION{{{_2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

Reduction: The indole core can be reduced to form different derivatives.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium(VI) oxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylic acid.

Reduction: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole.

Substitution: Formation of various boronic acid derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Research

The compound has been investigated for its potential anticancer properties. The indole moiety is known for its biological activity, and the incorporation of the boron-containing group enhances the compound's reactivity and selectivity towards specific biological targets. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Boron Neutron Capture Therapy (BNCT)

Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate may also have applications in BNCT. This therapy utilizes boron-containing compounds that selectively accumulate in tumor cells. Upon exposure to thermal neutrons, these compounds undergo nuclear reactions that produce high-energy alpha particles and lithium nuclei, leading to localized cell death .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the bromo group allows for effective coupling with various nucleophiles, facilitating the formation of complex organic molecules . This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Boronates

this compound can be utilized to synthesize other boronates through transesterification reactions. The resulting boronates are crucial intermediates in organic synthesis and materials science .

Materials Science

Development of Functional Materials

Research indicates that this compound can be used to develop functional materials with unique electronic and optical properties. Its structure allows for the incorporation into polymers or nanomaterials that exhibit enhanced conductivity or photoluminescence . These materials have potential applications in electronic devices and sensors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of indole with boron groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .

Case Study 2: Cross-Coupling Reactions

In a series of experiments aimed at synthesizing complex organic molecules, this compound was used successfully as a coupling agent in Suzuki reactions to form biaryl compounds with high yields .

作用机制

The mechanism by which tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.

Molecular Targets and Pathways:

Enzymes: It can inhibit certain enzymes by binding to their active sites.

Receptors: It may interact with specific receptors, influencing signaling pathways.

相似化合物的比较

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is unique due to its bromo-indole core, which provides additional reactivity compared to similar compounds that lack this functional group. This allows for a wider range of chemical transformations and applications.

生物活性

Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS No. 1256360-01-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C19H25BBrNO4

- Molar Mass: 422.12 g/mol

- CAS Number: 1256360-01-6

- Purity: Typically >95% .

The compound is known to interact with various biological targets, particularly in the context of cancer treatment. It has been studied for its ability to modulate the activity of certain enzymes and receptors involved in tumor proliferation and survival. The presence of the bromine atom and the dioxaborolane moiety are crucial for its biological activity.

Key Mechanisms:

- Estrogen Receptor Modulation : The compound selectively down-regulates estrogen receptors, which is a common target in breast cancer therapies .

- Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

- Antioxidant Activity : The dioxaborolane group is associated with antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

These results demonstrate its potential as a therapeutic agent in oncology.

Case Studies

- MCF-7 Cell Line Study : In a study involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism involved apoptosis induction and inhibition of angiogenesis .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. It is classified as an irritant and should be handled with care . Long-term toxicity studies are necessary to evaluate its safety profile fully.

属性

IUPAC Name |

tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKPNFCBOKFSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682321 | |

| Record name | tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-01-6 | |

| Record name | tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。